![molecular formula C21H26N2O3S B322084 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322084.png)
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C21H26N2O3S and a molecular weight of 386.5 g/mol . This compound is characterized by its unique structure, which includes a sulfonyl group, a cyclohexane ring, and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves multiple steps. The primary synthetic route includes the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide can be compared with similar compounds such as:
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}cyclohexanecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}cyclohexanecarbonitrile: Contains a carbonitrile group instead of a carboxamide group.
N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}cyclohexanecarboxaldehyde:
Propriétés
Formule moléculaire |
C21H26N2O3S |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-13-20(16(2)14-15)23-27(25,26)19-11-9-18(10-12-19)22-21(24)17-6-4-3-5-7-17/h8-14,17,23H,3-7H2,1-2H3,(H,22,24) |
Clé InChI |
NACPLEODXAOLAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C |
SMILES canonique |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


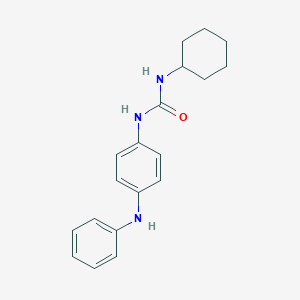
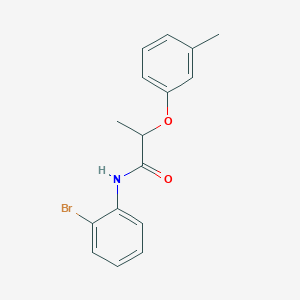
![4-tert-butyl-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B322005.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B322006.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B322007.png)
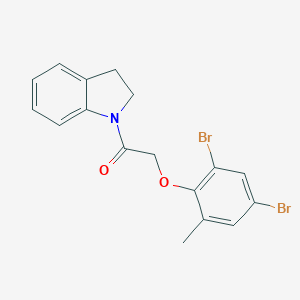
![2-(2,4-dibromo-6-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322012.png)
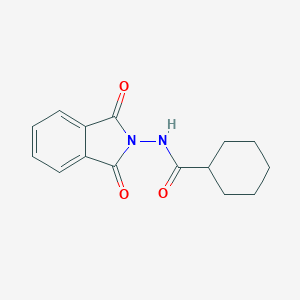


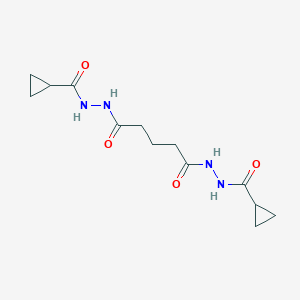
![N-(2-chlorophenyl)-4-{2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322025.png)
![N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B322026.png)
![N-benzyl-4-{2-[(2,4-dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B322027.png)
